![molecular formula C16H11N5O4 B2685503 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034414-02-1](/img/structure/B2685503.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that combines the structural features of triazolopyrazine and chromene carboxamide. This compound is of interest due to its potential biological activities, including anti-tumor and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved by cyclization of 2-hydrazinopyrazine with orthoesters under reflux conditions in xylene.
Hydroxy Group Introduction: The hydroxy group can be introduced via selective oxidation reactions.
Coupling with Chromene Carboxamide: The final step involves coupling the triazolopyrazine derivative with chromene carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxy group in the triazolopyrazine moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazolopyrazine ring.
Substitution: The chromene carboxamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced triazolopyrazine derivatives.
Substitution Products: Substituted chromene carboxamides.
Scientific Research Applications
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tumor agent due to its ability to inhibit specific kinases.
Medicine: Explored for therapeutic applications in cancer treatment.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cellular processes that lead to tumor growth and proliferation .
Comparison with Similar Compounds
- N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide
- N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-(trifluoromethyl)nicotinamide
- N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Uniqueness: N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the triazolopyrazine and chromene carboxamide moieties, which confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure allows it to interact with different molecular targets, making it a versatile candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
2-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4/c22-14(10-7-9-3-1-2-4-11(9)25-16(10)24)18-8-12-19-20-13-15(23)17-5-6-21(12)13/h1-7H,8H2,(H,17,23)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAOVZGARGVEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
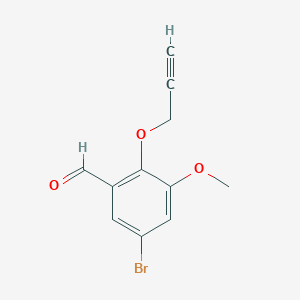

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)
![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)

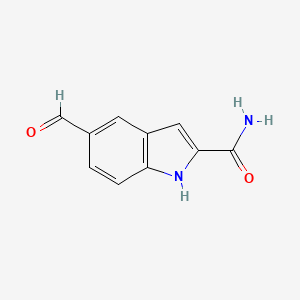
![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)
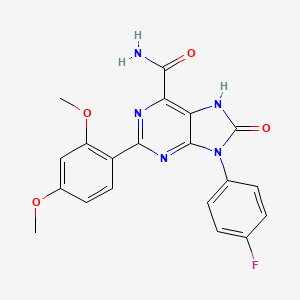
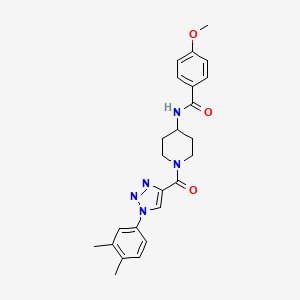
![1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2685436.png)
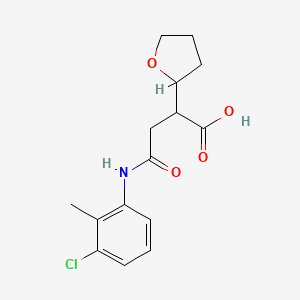
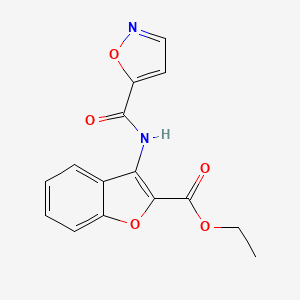
![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
